molecular formula C8H7ClINO B144927 N-(2-Chloro-4-iodophenyl)acetamide CAS No. 135050-05-4

N-(2-Chloro-4-iodophenyl)acetamide

Cat. No. B144927
CAS RN: 135050-05-4
M. Wt: 295.5 g/mol
InChI Key: VIZOAOZIMUGTKT-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-iodophenyl)acetamide is a chemical compound that is structurally related to various substituted acetamides. While the specific compound is not directly studied in the provided papers, related compounds with chloro and iodo substituents on the phenyl ring have been synthesized and analyzed, providing insights into the potential characteristics of this compound. For instance, the structure of 2-chloro-N-(4-chlorophenyl)acetamide has been described, showing that molecules are linked into chains through N—H⋯O hydrogen bonding, which could be similar in this compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate aniline derivative with an acyl chloride or other acylating agents. For example, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized by reacting 4-chlorophenol with N-phenyl dichloroacetamide . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as NMR, FTIR, and X-ray crystallography. For instance, the crystal structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular H-bonding and intermolecular C—H⋯O interactions . These techniques could be employed to determine the molecular structure of this compound and to understand its intramolecular and intermolecular interactions.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to give heterocyclic compounds . The presence of chloro and iodo substituents in this compound could influence its reactivity, potentially allowing for selective transformations at the aromatic ring or the acetamide moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their substituents. For example, the polarity and conformation of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamide have been studied by dipole moment measurements and quantum chemical calculations . The presence of electron-withdrawing groups such as chloro and iodo in this compound would likely affect its polarity, solubility, and overall chemical behavior.

Scientific Research Applications

Crystal Structure and Bonding Interactions

Research on the crystal structure of derivatives of N-(2-Chloro-4-iodophenyl)acetamide has revealed intricate bonding interactions. For instance, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide exhibits a network of N—H⋯O and C—H⋯O hydrogen bonds, coupled with C—Cl⋯π(arene) and C—I⋯π(arene) interactions. These interactions link molecules into complex sheets or interwoven structures, as seen in various acetamides (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Nonlinear Optical Properties

This compound and related compounds have been studied for their nonlinear optical properties, which are significant in the field of photonics. Using computational methods, these compounds have been identified as promising for applications like optical switches, modulators, and in optical energy applications (Castro, Osório, Ternavisk, Napolitano, Valverde, & Baseia, 2017).

Synthesis and Structure of Derivatives

Synthesis and structural analysis of derivatives of this compound, such as N-(2-(trimethylsilyloxy)phenyl)acetamide, have been investigated. These studies involve characterizing the structures using NMR spectroscopy, X-ray analysis, and DFT methods, thereby contributing to the understanding of their chemical properties (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).

Radiosynthesis for Research Purposes

Radiosynthesis of related chloroacetanilide herbicides like acetochlor (2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) for studies on their metabolism and mode of action has been performed. This involves creating high specific activity compounds for research purposes, which can have implications in understanding the behavior of similar compounds like this compound (Latli & Casida, 1995).

Safety and Hazards

“N-(2-Chloro-4-iodophenyl)acetamide” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

N-(2-chloro-4-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZOAOZIMUGTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593736
Record name N-(2-Chloro-4-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135050-05-4
Record name N-(2-Chloro-4-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-chloro-4-iodoaniline (25 g, 96.66 mmol) in tetrahydrofuran (100 mL) was cooled to 0° C. and then treated with acetic anhydride (50.6 g, 500 mmol). The reaction mixture was stirred at 0° C. for 10 min and then allowed to warm to 25° C. where it was stirred for 15 h. The reaction mixture was then concentrated in vacuo to remove tetrahydrofuran. The residue was crystallized from ether (50 mL) and hexanes (50 mL). The solids were collected and washed with hexanes to afford N-(2-chloro-4-iodo-phenyl)-acetamide (23.87 g, 84%) as a white crystalline solid: EI-HRMS m/e calcd for C8H7ClINO (M+) 295.1526, found 295.1532.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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